

Initial Clinical Trial Findings for MK-7145: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-7145

Cat. No.: B609099

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Abstract

This document provides a technical summary of the initial findings for **MK-7145**, an investigational oral small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. **MK-7145** has been evaluated for the treatment of hypertension and heart failure. This guide synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While Phase 1 clinical trials have been completed, detailed quantitative results are not yet publicly available. This document therefore focuses on the established mechanism of action, preclinical outcomes, and the design of the initial clinical studies.

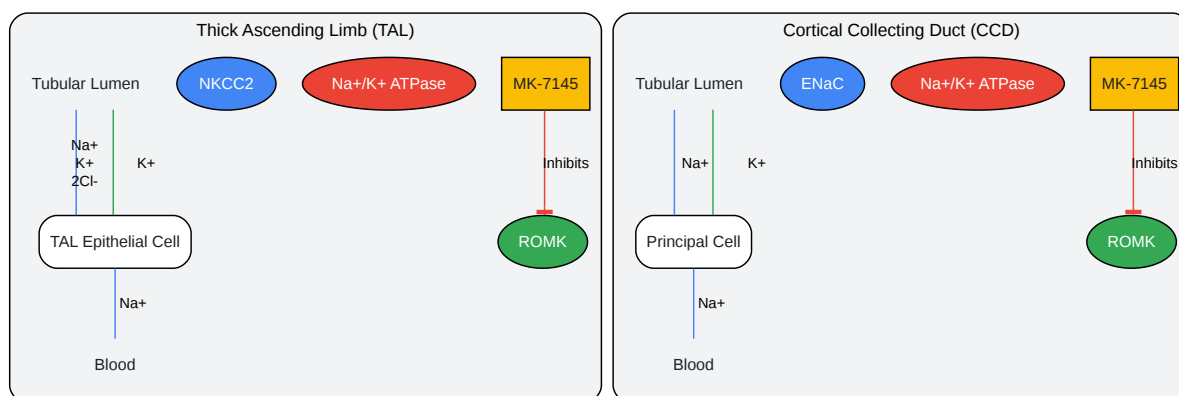
Introduction

MK-7145 is a selective inhibitor of the ROMK (Kir1.1), an ATP-dependent potassium channel encoded by the KCNJ1 gene.^[1] The ROMK channel is crucial for potassium homeostasis, playing a key role in potassium recycling in the thick ascending limb of Henle (TAL) and in potassium secretion in the cortical collecting duct (CCD) of the nephron.^{[2][3][4][5]} By inhibiting ROMK, **MK-7145** is expected to induce diuresis and natriuresis with a potassium-sparing effect, offering a novel therapeutic approach for managing hypertension and heart failure.^{[2][3][5][6][7]}

Mechanism of Action

MK-7145 exerts its pharmacological effect by directly inhibiting the ROMK channel. This channel is a key component in the regulation of sodium and potassium transport in the distal nephron. In the TAL, ROMK facilitates potassium recycling across the luminal membrane, which is essential for the function of the $\text{Na}^+/\text{K}^+/\text{2Cl}^-$ cotransporter (NKCC2). In the CCD, ROMK is the primary channel for potassium secretion, a process coupled with sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK by **MK-7145** is therefore intended to reduce sodium reabsorption and potassium secretion.

Signaling Pathway Diagram



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Caption: Mechanism of **MK-7145** action in the kidney.

Preclinical Findings

Preclinical studies for **MK-7145** were conducted in rat and dog models to assess its pharmacokinetics, pharmacodynamics, and safety.

Pharmacodynamics in Spontaneously Hypertensive Rats (SHR)

In a subchronic study in spontaneously hypertensive rats, **MK-7145** demonstrated a dose-dependent reduction in systolic blood pressure (SBP).[4]

Dose (mg/kg/day)	SBP Lowering (mmHg)	Comparator (HCTZ) SBP Lowering (mmHg)
3	~12	~12 (at 25 mg/kg/day)
10	~20	> HCTZ at 25 mg/kg/day

Diuresis and Natriuresis in Normotensive Dogs

Acute and chronic oral administration of **MK-7145** to normotensive dogs resulted in dose-dependent diuresis and natriuresis. Notably, these effects occurred without significant urinary potassium loss or changes in plasma electrolyte levels.[8][9] After six days of dosing, elevations in bicarbonate and aldosterone were observed.[8][10]

Experimental Protocols

- Subchronic Blood Pressure Study in SHR: Male spontaneously hypertensive rats were administered **MK-7145** once daily via oral gavage for four days. Blood pressure was continuously monitored using implanted telemetry devices.[4]
- Cardiovascular Safety in Anesthetized Dogs: The cardiovascular safety of **MK-7145** was evaluated in anesthetized and vagotomized dogs. The compound was administered intravenously in three sequential 30-minute periods at cumulative doses. Heart rate, mean arterial pressure, and electrocardiographic parameters were monitored.[2][4]
- Acute Diuresis/Natriuresis Model in Rats: Sprague-Dawley rats were administered **MK-7145** orally. Urine was collected over a 4-hour period to measure volume and electrolyte concentrations.[4]

Initial Clinical Trial Program

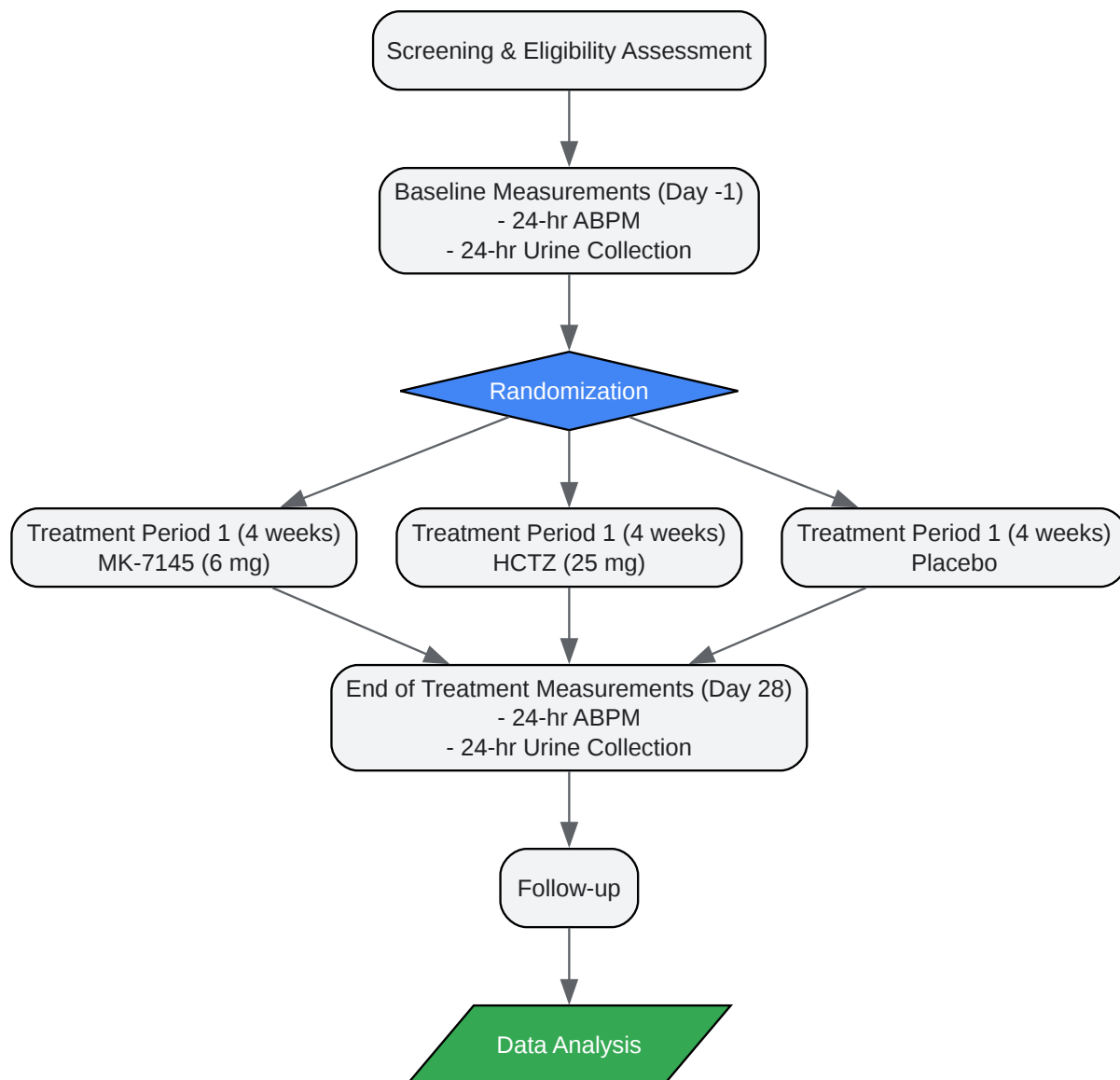
The initial clinical development of **MK-7145** included Phase 1 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. While the studies are listed as completed, the detailed quantitative results have not been publicly released.[\[10\]](#)

Phase 1b Study in Hypertension (NCT01370655)

This study was a randomized, double-blind, placebo- and active-controlled trial to evaluate the effects of **MK-7145** on blood pressure in male participants with mild-to-moderate hypertension.[\[11\]](#)

Parameter	Description
Primary Objective	To assess the antihypertensive efficacy of multiple-dose administration of 6 mg MK-7145 compared to placebo. [11]
Secondary Objectives	To compare the blood pressure-lowering effect of 6 mg MK-7145 to 25 mg hydrochlorothiazide (HCTZ), and to evaluate the safety and tolerability of MK-7145. [11]
Primary Outcome	Change from baseline in 24-hour post-dose time-weighted average systolic blood pressure (TWA SBP) on Day 28. [11]
Secondary Outcomes	Change from baseline in 24-hour TWA diastolic blood pressure (DBP), 24-hour urinary sodium excretion, and 24-hour urinary potassium excretion. [11]

Experimental Workflow for NCT01370655



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Caption: Workflow for the Phase 1b hypertension study.

Phase 1 Study in Renal Insufficiency and Heart Failure (NCT01558674)

This two-part, open-label study was designed to evaluate **MK-7145** in participants with renal insufficiency, with and without heart failure.[\[12\]](#)

Parameter	Part I: Renal Insufficiency	Part II: Heart Failure with Renal Insufficiency
Primary Objective	To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of MK-7145 compared to furosemide. [12] [13]	To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a titrated dose of MK-7145. [12] [13]
Primary Outcome	24-hour urinary sodium excretion on the first day of dosing. [12] [13]	Change in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels. [13]

Summary and Future Directions

MK-7145, a novel ROMK inhibitor, has demonstrated promising preclinical efficacy in animal models of hypertension, with a favorable diuretic and natriuretic profile that appears to be potassium-sparing. The initial Phase 1 clinical trials were designed to translate these findings to human subjects, assessing the safety and efficacy of **MK-7145** in hypertension and heart failure with renal impairment.

The lack of publicly available quantitative data from these initial clinical trials precludes a definitive assessment of **MK-7145**'s clinical potential. Future publications of these results are anticipated and will be critical in determining the path forward for this investigational agent. Researchers and clinicians in the fields of cardiology and nephrology should remain watchful for these forthcoming data to fully understand the therapeutic promise of ROMK inhibition.

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- To cite this document: BenchChem. [Initial Clinical Trial Findings for MK-7145: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609099#initial-clinical-trial-findings-for-mk-7145]

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